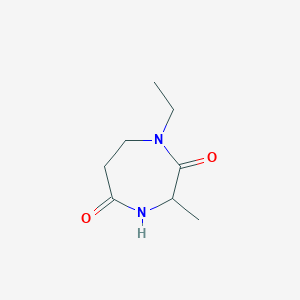

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione

描述

Contextualizing the 1,4-Diazepane Scaffold in Heterocyclic Chemistry

The 1,4-diazepane scaffold is a seven-membered ring containing two nitrogen atoms at positions 1 and 4. This structural motif is a cornerstone in heterocyclic chemistry, a field that explores the synthesis and properties of cyclic compounds containing atoms of at least two different elements. Heterocyclic compounds are ubiquitous in nature and are fundamental components of many pharmaceuticals, agrochemicals, and materials.

The 1,4-diazepane ring system is particularly noteworthy due to its conformational flexibility and the strategic placement of its nitrogen atoms, which can be readily functionalized. This allows for the creation of a diverse array of derivatives with tailored properties. The scaffold is a key component in a variety of biologically active molecules, underscoring its importance in medicinal chemistry and drug discovery. jocpr.comresearchgate.net

Chemical Significance of Dicarbonyl Derivatives within the Diazepane Class

The introduction of two carbonyl groups into the 1,4-diazepane ring to form 1,4-diazepane-2,5-diones imparts significant chemical reactivity and structural rigidity. These dicarbonyl derivatives, also known as cyclic diamides, possess unique electronic and steric properties. The presence of the amide functionalities provides sites for hydrogen bonding, which can influence intermolecular interactions and molecular recognition processes.

Furthermore, the carbonyl groups can participate in a variety of chemical transformations, serving as handles for further molecular elaboration. The planarity of the amide bonds, in contrast to the more flexible saturated portions of the ring, introduces distinct conformational preferences that can be crucial for biological activity. Research has shown that the 1,4-diazepane-2,5-dione (B14664083) framework can serve as a versatile template for the development of new therapeutic agents. rsc.orgresearchgate.net

Research Landscape of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione and Related Analogues

The specific compound, this compound, is characterized by the presence of an ethyl group at the N1 position and a methyl group at the C3 position of the 1,4-diazepane-2,5-dione core. While detailed research on this exact molecule is still emerging, the broader class of N-substituted and C3-substituted 1,4-diazepane-2,5-diones has been the subject of various studies.

These investigations often focus on the synthesis of libraries of these compounds to explore their potential as bioactive agents. For instance, variations in the substituents at the nitrogen and carbon positions can significantly impact the molecule's pharmacological profile. Analogues with different alkyl or aryl groups are synthesized and evaluated for a range of biological activities. The research into these analogues helps to build a structure-activity relationship (SAR) profile, providing insights into how specific structural modifications influence the compound's properties.

Below is a table summarizing the basic chemical information for this compound and a related analogue, 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione. bldpharm.comaaronchem.combldpharm.com

| Property | This compound | 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione |

| CAS Number | 1488955-33-4 | 1483527-25-8 |

| Molecular Formula | C8H14N2O2 | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol | 170.21 g/mol |

| SMILES Code | O=C(C(C)N1)N(CC)CCC1=O | O=C(C(CC)N1)N(C)CCC1=O |

The exploration of such compounds is often driven by the search for new therapeutic agents with improved efficacy and selectivity. The synthesis and characterization of these molecules are crucial first steps in the drug discovery process, paving the way for more extensive biological evaluations.

Structure

3D Structure

属性

IUPAC Name |

1-ethyl-3-methyl-1,4-diazepane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-3-10-5-4-7(11)9-6(2)8(10)12/h6H,3-5H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOQAAJAZLMDSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=O)NC(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 3 Methyl 1,4 Diazepane 2,5 Dione and Its Derivatives

Classical Cyclization Approaches to the 1,4-Diazepane-2,5-dione (B14664083) Ring System

Traditional synthetic routes to the 1,4-diazepane-2,5-dione core rely on well-established cyclization reactions, including condensation, ring expansion, and intramolecular coupling. These methods form the foundation for the synthesis of this important heterocyclic system.

Condensation Reactions for Diazepane Ring Formation

The formation of the 1,4-diazepane-2,5-dione ring through condensation reactions typically involves the cyclization of a linear dipeptide precursor. This precursor is strategically assembled from two amino acid units, where one provides the N-terminal amine and the other the C-terminal carboxylic acid. For instance, the synthesis of 1,4-benzodiazepine-2,5-diones, a closely related class of compounds, often utilizes anthranilic acids and α-amino esters as starting materials. figshare.com The general principle involves forming a linear precursor containing two amide bonds or an amine and a carboxylic acid suitably positioned for intramolecular cyclization. The cyclization step is often promoted by heat or a coupling agent to facilitate the formation of the seven-membered ring. A family of 1,4-benzodiazepine-2,5-diones has been synthesized using amino acid precursors with H2PtCl6 as a catalyst, highlighting the utility of this approach. rsc.org

| Starting Materials | Key Transformation | Product Class |

| Diamine and Dicarboxylic Acid Ester | Intramolecular Amidation | 1,4-Diazepane-2,5-dione |

| N-protected Amino Acid and Amino Ester | Deprotection and Cyclization | 1,4-Diazepane-2,5-dione |

| Anthranilic Acids and α-Amino Esters | Reductive Alkylation, Coupling, Cyclization | 1,4-Benzodiazepine-2,5-dione |

Ring Expansion Strategies in the Synthesis of Diazepane-2,5-diones

Ring expansion methodologies provide an alternative pathway to the 1,4-diazepane-2,5-dione skeleton, starting from smaller, more readily available cyclic precursors. This strategy leverages the release of ring strain or molecular rearrangements to form the desired seven-membered ring. An example of this is the base-promoted molecular rearrangement of 3-aminoquinoline-2,4-diones to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net This transformation proceeds under mild conditions using bases like 1,1,3,3-tetramethylguanidine (TMG). researchgate.net Another related strategy involves the ring expansion of tetramic acids (pyrrolidine-2,4-diones) to create larger ring systems, demonstrating the versatility of this synthetic approach. nih.gov These methods can offer unique control over the final structure and substitution pattern of the diazepane-2,5-dione product.

| Precursor Ring System | Reagent/Condition | Expanded Product |

| 3-Aminoquinoline-2,4-dione | Base (e.g., TMG, NaOEt) | 1,4-Benzodiazepine-2,5-dione researchgate.net |

| Pyrrolidine-2,4-dione (Tetramic Acid) | Oxime formation, Rearrangement | N-oxy-2,5-diketopiperazine nih.gov |

Intramolecular C-N Bond Coupling Methods

Modern synthetic organic chemistry offers powerful tools for ring construction via intramolecular C-N bond coupling. These reactions, often catalyzed by transition metals like copper, are highly efficient for forming heterocyclic systems. The synthesis of 1,4-benzodiazepine (B1214927) derivatives has been achieved through a copper-catalyzed intramolecular cross-coupling reaction. mdpi.comnih.gov In this approach, a precursor such as 1-(2-bromobenzyl)azetidine-2-carboxamide undergoes cyclization catalyzed by a CuI/N,N-dimethylglycine system to form a fused azeto[1,2-a]benzo[e] rsc.orgresearchgate.netdiazepin-10-one. mdpi.comnih.gov Subsequent ring-opening of the strained four-membered azetidine ring yields a functionalized 1,4-benzodiazepine core. This method allows for the creation of complex fused heterocyclic systems under mild reaction conditions. mdpi.com

Advanced and Multicomponent Synthesis Techniques

To accelerate the discovery of novel compounds and build libraries for biological screening, advanced synthetic techniques such as solid-phase synthesis and multicomponent reactions have been developed and applied to the synthesis of 1,4-diazepane-2,5-diones.

Solid-Phase Synthesis Protocols for 1,4-Diazepane-2,5-dione Libraries

Solid-phase synthesis offers a powerful platform for the efficient and automated production of libraries of related compounds. An expedient method for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones has been developed, utilizing three commercially available components: anthranilic acids, α-amino esters, and alkylating agents. figshare.com This approach allows for the preparation of either racemic or optically pure compounds and facilitates the incorporation of diverse functional groups into the final products. figshare.com The general strategy involves attaching one of the building blocks to a solid support (resin), followed by sequential addition of the other components. The final cyclization step often cleaves the molecule from the resin, yielding the desired 1,4-diazepane-2,5-dione in high purity. researchgate.net This methodology is highly amenable to combinatorial chemistry, enabling the rapid generation of large libraries of diazepane-2,5-dione derivatives for drug discovery efforts. figshare.comacs.org

| Strategy | Building Blocks | Key Advantage |

| Three-component Solid-Phase Synthesis | Anthranilic acids, α-amino esters, alkylating agents | High-throughput synthesis of diverse libraries figshare.comdocumentsdelivered.com |

| Cyclization/Release from Support | Polymer-supported amino acids, o-nitrobenzoic acids | High yield and purity of final products researchgate.net |

Ugi Multicomponent Reactions in Diazepane-2,5-dione Synthesis

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), provide a highly convergent and diversity-oriented approach to complex molecules from simple starting materials. The Ugi reaction has been successfully employed in the synthesis of 1,4-diazepane-2,5-dione scaffolds. nih.gov A typical two-step sequence involves an Ugi-4CR to rapidly assemble a linear precursor, followed by a subsequent cyclization step to form the seven-membered ring. nih.gov For example, the reaction between an amino acid, an aldehyde, a carboxylic acid, and an isocyanide can generate a complex intermediate that, after a deprotection and cyclization sequence (Ugi-Deprotection-Cyclization), yields the target diazepane-2,5-dione. nih.gov This strategy has been used to create 1,4-thienodiazepine-2,5-diones, which are bioisosteres of the corresponding benzodiazepines. nih.gov The power of the Ugi MCR lies in its ability to introduce multiple points of diversity in a single step, making it an exceptionally efficient tool for generating novel chemical entities based on the 1,4-diazepane-2,5-dione core. researchgate.netnih.gov

| Reaction Type | Components | Key Features |

| Ugi Four-Component Condensation | Convertible isocyanide, aldehyde, amino component, carboxylic acid | Rapid assembly of a linear precursor for subsequent cyclization researchgate.netnih.gov |

| Ugi-Deprotection-Cyclization (UDC) | 2-Aminothiophenes, aldehydes, amino acids, isocyanides | Convergent synthesis with multiple points of diversity nih.gov |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govjyoungpharm.org This approach has been successfully applied to the synthesis of various heterocyclic compounds, including structures analogous to 1,4-diazepane-2,5-diones. The principle lies in the direct heating of the solvent and reactants by microwave irradiation, which can lead to a more uniform and efficient energy transfer. jyoungpharm.org

In the context of seven-membered rings like benzodiazepines, microwave-assisted synthesis has been utilized to facilitate key cyclization steps. For instance, the synthesis of 1,4-benzodiazepine-2,5-dione libraries has been achieved using microwave-assisted Suzuki coupling reactions, which not only accelerates the process but also allows for the introduction of diverse functionalities onto the core structure. nih.gov Research on the synthesis of fluorescent 1,4-dihydropyridine nucleoside analogues demonstrated that microwave heating was superior to conventional methods, significantly improving yields and reducing reaction times from hours to minutes. nih.gov

A comparative study on the synthesis of a 1,4-dihydropyridine nucleoside highlights the enhanced efficiency of microwave-assisted methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | Several hours | 42% |

| Microwave Heating | 30 minutes | 58% |

This data underscores the potential of microwave irradiation to significantly improve the efficiency of synthesizing complex heterocyclic systems like 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione.

Asymmetric Synthesis and Stereochemical Control

Achieving stereochemical control is paramount in medicinal chemistry, as the enantiomers of a chiral molecule often exhibit different biological activities. The synthesis of substituted 1,4-diazepane-2,5-diones, which can possess one or more stereocenters, requires precise asymmetric strategies.

Enantioselective Routes to Substituted 1,4-Diazepane-2,5-diones

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For structures related to 1,4-diazepane-2,5-diones, several effective strategies have been developed. One notable approach involves the installation of a di(p-anisyl)methyl (DAM) group at the N1 position of 1,4-benzodiazepine-2,5-diones derived from enantiopure proteinogenic amino acids. nih.gov This allows for the stereoretentive replacement of the C3-proton through a deprotonation/trapping protocol, yielding quaternary benzodiazepines with excellent enantioselectivity. nih.gov

Another powerful method is the use of organocatalysis. A one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea catalyst. chemistryviews.org This process involves a domino sequence of reactions that proceeds under mild conditions to afford the desired heterocyclic products with high enantioselectivity (up to 98% ee). chemistryviews.org

Research into proline-derived 1,4-benzodiazepine-2,5-diones has demonstrated that retentive C3 alkylation can be accomplished with high enantioselectivity, attributed to a "memory of chirality" effect. researchgate.net

Table 2: Examples of Enantioselective Synthesis of 1,4-Diazepane-2,5-dione Analogs

| Method | Key Reagent/Catalyst | Achieved Enantioselectivity | Reference |

|---|---|---|---|

| Stereoretentive Alkylation | di(p-anisyl)methyl (DAM) group | Excellent | nih.gov |

| Organocatalytic Domino Reaction | epi-quinine derived urea (eQNU) | Up to 98% ee | chemistryviews.org |

| Memory of Chirality | Proline-derived scaffold | Up to 99.5% ee | researchgate.net |

These methodologies provide a framework for the development of enantioselective routes to specifically substituted 1,4-diazepane-2,5-diones like this compound.

Chiral Auxiliary Approaches in Diazepane Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis and is applicable to the construction of chiral diazepane frameworks.

The use of chiral auxiliaries like pseudoephenamine has proven effective in the diastereoselective alkylation of amides, which is a key step in building substituted carbon skeletons. nih.gov In this approach, the chiral auxiliary is attached to a prochiral substrate, forming a diastereomeric intermediate. The steric and electronic properties of the auxiliary then guide the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in excess.

While specific examples for this compound are not detailed in the provided context, the principles demonstrated with auxiliaries like oxazolidinones and pseudoephedrine derivatives are broadly applicable. sigmaaldrich.comnih.gov The process generally involves:

Attachment of the chiral auxiliary to a precursor molecule.

A diastereoselective reaction, such as alkylation, to create the desired stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

This approach offers a reliable and well-established method for controlling stereochemistry in the synthesis of complex molecules. sigmaaldrich.com

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 1 Ethyl 3 Methyl 1,4 Diazepane 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the constitution and configuration of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a detailed picture of the atomic arrangement within 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione can be constructed.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. For this compound, the expected signals in the ¹H NMR spectrum would correspond to the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the methyl group at the 3-position (a doublet), the methine proton at the 3-position (a quartet), and the methylene protons of the diazepane ring. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing amide functionalities and the nitrogen atoms.

Similarly, the ¹³C NMR spectrum would exhibit distinct signals for each carbon atom, including the two carbonyl carbons of the dione (B5365651) functionality, the carbons of the ethyl and methyl substituents, and the three carbons of the diazepane ring. The chemical shifts of the carbonyl carbons are typically observed in the downfield region of the spectrum.

While specific spectral data for this compound is not extensively reported in the public domain, analysis of analogous compounds such as homophenylalanine-derived benzo rsc.orgmdpi.comdiazepine-2,5-diones provides valuable comparative data. rsc.org For instance, in these analogues, the protons on the diazepine (B8756704) ring and the substituents show characteristic chemical shifts and coupling patterns that can be used to predict the spectral features of the title compound. rsc.org The presence of conformers is also a common feature in the NMR spectra of these seven-membered rings, often resulting in broadened or multiple signals for certain protons and carbons. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl-CH₂ | 3.2 - 3.6 | Quartet |

| Ethyl-CH₃ | 1.0 - 1.4 | Triplet |

| 3-Methyl-CH₃ | 1.1 - 1.5 | Doublet |

| 3-Methine-H | 3.8 - 4.2 | Quartet |

| Ring-CH₂ | 2.5 - 3.8 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbons | Predicted Chemical Shift (ppm) |

| C=O (dione) | 165 - 175 |

| Ethyl-CH₂ | 40 - 50 |

| Ethyl-CH₃ | 12 - 18 |

| 3-Methyl-CH₃ | 15 - 25 |

| 3-Methine-C | 50 - 60 |

| Ring-CH₂ | 30 - 55 |

To definitively establish the connectivity of atoms within the this compound molecule, a suite of 2D NMR experiments is employed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals scalar couplings between protons, typically those separated by two or three bonds. For the title compound, cross-peaks would be expected between the ethyl methylene and methyl protons, between the 3-methine proton and the 3-methyl protons, and among the protons of the diazepane ring, thus confirming the arrangement of these groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. This technique allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

The seven-membered diazepane ring is conformationally flexible and can exist in various interconverting forms, such as boat and twist-boat conformations. nih.gov Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes and to determine the energy barriers associated with processes like ring inversion.

By recording NMR spectra at different temperatures, the coalescence of signals corresponding to different conformers can be observed. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational interchange can be calculated. Studies on related 1,4-diazepine derivatives, such as diazepam, have shown that ring inversion barriers can be determined using this method, providing valuable insights into the flexibility and conformational preferences of the seven-membered ring system. nih.gov For this compound, DNMR studies would be instrumental in understanding its three-dimensional shape and dynamic behavior in solution.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula of a newly synthesized compound. For example, HRMS has been used to confirm the molecular formulas of various 1,4-benzodiazepine (B1214927) derivatives, lending confidence to their structural assignments. mdpi.com The calculated exact mass for the molecular formula of this compound (C₈H₁₄N₂O₂) would be compared with the experimentally determined mass to confirm its elemental composition with a high degree of certainty.

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of this compound. The resulting mass spectrum displays a series of fragment ions that are characteristic of the molecule's structure.

Potential fragmentation pathways for this compound could include:

Loss of the ethyl group from the N1-position.

Cleavage of the bond between the 3-position and the methyl group.

Ring cleavage at the amide bonds, leading to the formation of linear fragment ions.

Loss of carbon monoxide (CO) from the dione moiety.

By carefully analyzing the m/z values of the fragment ions, a detailed fragmentation map can be constructed, which serves as a fingerprint for the molecule and further corroborates its proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of its constituent functional groups, primarily the tertiary amide moieties within the diazepane-2,5-dione ring and the alkyl substituents.

The most prominent absorption bands anticipated in the IR spectrum are associated with the two carbonyl (C=O) groups of the tertiary amide functions. This absorption, often referred to as the Amide I band, typically appears in the region of 1680-1630 cm⁻¹ for cyclic amides (lactams). The exact position of this band is sensitive to the ring size, substitution, and intermolecular interactions such as hydrogen bonding (though absent in this tertiary amide). The presence of two carbonyl groups in the 1,4-diazepane-2,5-dione (B14664083) ring may lead to either a single, broadened Amide I band or two distinct bands due to symmetric and asymmetric stretching modes.

Vibrations corresponding to the C-N stretching of the amide groups are also expected, typically in the 1470-1380 cm⁻¹ region. The spectrum will also feature characteristic absorption bands for the C-H bonds of the ethyl and methyl groups, as well as the methylene groups of the diazepane ring. The C-H stretching vibrations of the alkyl groups are expected in the 2975-2850 cm⁻¹ range, while C-H bending vibrations will appear in the 1470-1375 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretching (Amide I) | Tertiary Amide | 1680 - 1630 |

| C-N Stretching | Tertiary Amide | 1470 - 1380 |

| C-H Stretching | Alkyl (CH₃, CH₂) | 2975 - 2850 |

| C-H Bending | Alkyl (CH₃, CH₂) | 1470 - 1375 |

X-ray Crystallography for Solid-State Structural Analysis of Diazepane-2,5-dione Systems

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not publicly available, analysis of related diazepane-2,5-dione and homopiperazine (B121016) (hexahydro-1,4-diazepine) structures can provide significant insights into its likely solid-state conformation. researchgate.netmdpi.com

The seven-membered diazepane ring is flexible and can adopt several conformations, with the most common being chair, boat, and twist-boat forms. researchgate.net The specific conformation adopted by this compound in the solid state will be influenced by the steric and electronic effects of the ethyl and methyl substituents, as well as by crystal packing forces. It is plausible that the molecule adopts a twist-boat or a distorted chair conformation to minimize steric hindrance between the substituents and the carbonyl groups.

The bond lengths and angles within the diazepane-2,5-dione ring are expected to be consistent with those of other cyclic dipeptides and lactams. The C=O bond lengths are anticipated to be in the range of 1.23-1.25 Å, and the C-N bonds of the amide groups are expected to have partial double bond character, with lengths around 1.33-1.35 Å. The C-C single bonds within the ring would typically be around 1.52-1.54 Å. The bond angles around the sp²-hybridized carbonyl carbons will be approximately 120°, while those around the sp³-hybridized carbons and nitrogens will be closer to the tetrahedral angle of 109.5°, although ring strain may cause some deviation.

The crystal packing of diazepane-2,5-dione systems is often stabilized by intermolecular interactions. In the case of this compound, which lacks N-H bonds for classical hydrogen bonding, the crystal packing will likely be governed by van der Waals forces and dipole-dipole interactions between the polar amide groups of adjacent molecules.

Below is an interactive data table summarizing the expected crystallographic parameters for this compound based on analogous structures.

| Parameter | Expected Value |

| Ring Conformation | Chair, Boat, or Twist-Boat |

| Bond Lengths | |

| C=O | 1.23 - 1.25 Å |

| C-N (amide) | 1.33 - 1.35 Å |

| C-C | 1.52 - 1.54 Å |

| Bond Angles | |

| O=C-N | ~120° |

| C-N-C | ~109.5° (with deviation) |

| C-C-C | ~109.5° (with deviation) |

Mechanistic Organic Chemistry and Reactivity Investigations of 1 Ethyl 3 Methyl 1,4 Diazepane 2,5 Dione

Kinetic and Thermodynamic Aspects of Diazepane Reactivity

Influence of Reaction Conditions on Yield and Selectivity

The cyclization to form the 1,4-diazepane-2,5-dione (B14664083) ring is a critical step that is often influenced by the reaction medium. The choice of solvent can affect the solubility of the linear peptide precursor and the transition state of the cyclization reaction, thereby impacting the reaction rate and yield. In the synthesis of related cyclic peptides, a mixture of acetonitrile and aqueous imidazole solution has been utilized, with imidazole acting as a catalyst. nih.gov The sequence of the linear dipeptide precursor also plays a significant role in the yield of the cyclic product. frontiersin.orgfrontiersin.org

Catalysts are frequently employed to enhance the rate and efficiency of the cyclization. For instance, the synthesis of 1,4-benzodiazepine-2,5-diones has been achieved using H2PtCl6 as a catalyst. rsc.org In other related syntheses of benzodiazepines, palladium-based catalysts have been used in intramolecular C-N bond coupling reactions. nih.govmdpi.com The use of heteropolyacids as catalysts has also been shown to be effective in the synthesis of 1,4-diazepine derivatives, with the catalytic activity being dependent on the composition of the catalyst. nih.gov The choice between different catalysts and their loading can significantly affect the reaction time and the final yield of the desired diazepanedione.

Temperature is another critical parameter that can influence both the reaction rate and the selectivity. Higher temperatures generally increase the rate of reaction, but can also lead to the formation of undesired byproducts through side reactions such as oligomerization or degradation of the starting materials and product. Therefore, careful optimization of the reaction temperature is necessary to achieve a high yield of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione.

The following interactive data table illustrates the potential influence of different reaction conditions on the yield of a generic N-substituted 1,4-diazepane-2,5-dione, based on findings for structurally related compounds.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Imidazole | Acetonitrile/Water | 25 | 72 | 75 |

| H2PtCl6 | Ethanol | 78 | 24 | 85 |

| Pd(OAc)2/BINAP | Toluene | 100 | 18 | 90 |

| H5PMo10V2O40 | Ethanol | 78 | 6 | 92 |

| None | Toluene | 110 | 96 | 40 |

Stereochemical Stability and Racemization Pathways in Diazepane Systems

The stereochemical stability of this compound is a crucial aspect, particularly concerning the chiral center at the 3-position bearing the methyl group. The potential for racemization, the process of converting a chiral molecule into a racemic mixture, can have significant implications for its biological activity and properties. The stereochemical integrity of the diazepane ring system is influenced by its conformational flexibility and the presence of potential pathways for chiral inversion.

Conformational analysis of N,N'-disubstituted 1,4-diazepane systems has shown that they can exist in various conformations, including twist-boat and chair-like structures. nih.govnih.gov The specific conformation adopted by this compound will be influenced by the steric and electronic effects of the ethyl and methyl substituents. The stability of the chiral center at the 3-position is intrinsically linked to these conformational dynamics.

Several racemization pathways can be considered for diazepane systems, drawing parallels from studies on structurally related chiral 1,4-benzodiazepines. One of the primary mechanisms for racemization in such systems is through a ring-chain tautomerism. This process involves the opening of the diazepine (B8756704) ring to form an achiral intermediate, which can then re-cyclize to form either enantiomer. frontiersin.org

Another potential pathway for racemization is through enolization. If the carbon atom at the 3-position is adjacent to a carbonyl group, as is the case in this compound, deprotonation can lead to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a loss of stereochemical information. This mechanism is common for chiral centers alpha to a carbonyl group.

The rate of racemization is often dependent on factors such as pH and temperature. Both acidic and basic conditions can catalyze the racemization process. For instance, in related benzodiazepine systems, the rate of racemization has been shown to be pH-dependent.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 3 Methyl 1,4 Diazepane 2,5 Dione

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict geometric parameters, energies, and a variety of molecular properties, providing deep insights into the molecule's intrinsic characteristics. For 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione, DFT would be instrumental in mapping its electron density to identify sites susceptible to nucleophilic or electrophilic attack, thereby predicting its reactivity.

Conformational Analysis and Energy Landscapes of Diazepane-2,5-diones

Computational studies on related N,N-disubstituted-1,4-diazepane antagonists have revealed that such seven-membered rings can adopt an unexpected low-energy twist-boat conformation, often stabilized by intramolecular interactions. nih.gov For this compound, DFT calculations would be employed to locate all possible conformers (local minima) on the potential energy surface. By optimizing the geometry of each conformer and calculating its relative energy, a comprehensive energy landscape can be constructed. This analysis identifies the most stable (global minimum) conformation and the energy barriers between different conformers.

Table 1: Representative DFT-Calculated Relative Energies for Plausible Conformations of a Substituted 1,4-Diazepane-2,5-dione (B14664083) Scaffold

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Twist-Boat 1 | 0.00 | C6-N1-C2-C3: -85.4, C3-C4-N5-C6: 75.2 |

| Twist-Boat 2 | 1.25 | C6-N1-C2-C3: 82.1, C3-C4-N5-C6: -78.9 |

| Chair | 3.50 | C6-N1-C2-C3: -60.8, C3-C4-N5-C6: 58.3 |

| Boat | 5.80 | C6-N1-C2-C3: 0.5, C3-C4-N5-C6: 1.2 |

Note: Data are hypothetical and representative of typical findings for substituted diazepane rings.

Transition State Analysis and Reaction Energetics

DFT is a powerful tool for investigating reaction mechanisms. The synthesis of the 1,4-diazepane-2,5-dione ring typically involves an intramolecular cyclization. mdpi.comresearchgate.net Transition state (TS) analysis using DFT can elucidate the mechanistic pathway of this ring-closure. By locating the transition state structure on the reaction coordinate, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed).

For the formation of this compound, a likely synthetic route would be the cyclization of a linear dipeptide precursor. DFT calculations would model this process, identifying the TS structure and calculating the Gibbs free energy of activation (ΔG‡). This information is crucial for understanding the feasibility of the reaction, predicting reaction rates, and optimizing experimental conditions. The energetics of the reaction, including the energies of reactants, intermediates, transition states, and products, can be mapped out to create a complete reaction profile.

Table 2: Example of Calculated Reaction Energetics for a Model Diazepane-2,5-dione Cyclization

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant (Linear Precursor) | 0.0 | 0.0 |

| Transition State | +22.5 | +24.8 |

| Product (Cyclized) | -5.2 | -4.5 |

Note: Values are illustrative for a representative intramolecular cyclization reaction modeled with DFT.

Prediction of Spectroscopic Properties (NMR, IR)

DFT calculations can accurately predict various spectroscopic properties, which serves as a vital tool for structure confirmation and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting nuclear magnetic resonance (NMR) chemical shifts (δ) and coupling constants. sapub.org For this compound, theoretical calculations of ¹H and ¹³C NMR spectra would be performed on the lowest energy conformer. Comparing the predicted chemical shifts with experimental data can confirm the proposed structure and its dominant conformation in solution.

IR Spectroscopy: DFT can also compute vibrational frequencies and their corresponding intensities, allowing for the generation of a theoretical infrared (IR) spectrum. These predicted spectra are valuable for assigning experimental IR absorption bands to specific molecular vibrations, such as the characteristic C=O stretches of the dione (B5365651) functionality and the C-N stretches within the diazepane ring.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for a 1,4-Diazepane-2,5-dione Core Structure

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C2 (C=O) | 170.5 | 169.8 |

| C5 (C=O) | 172.1 | 171.5 |

| C3 | 55.8 | 55.2 |

| C6 | 45.3 | 44.9 |

| C7 | 48.9 | 48.1 |

Note: Data are representative. Substituents like ethyl and methyl groups would cause predictable shifts in the signals of adjacent carbons.

Molecular Dynamics Simulations for Conformational Exploration

While DFT is excellent for studying static structures and energies, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. nih.gov Given the flexibility of the seven-membered ring in this compound, MD simulations are particularly applicable.

An MD simulation would model the motion of every atom in the molecule over a period of nanoseconds to microseconds, providing a trajectory of its conformational changes. nih.gov This approach allows for a more exhaustive exploration of the conformational space than static DFT calculations alone, especially in a simulated solvent environment. MD can reveal the timescales of conformational interconversions and the relative populations of different conformers at a given temperature, offering a more complete picture of the molecule's behavior in solution. For molecules with potential biological activity, MD simulations are also used to study their interactions and binding stability with protein targets. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Focusing on Chemical Reactivity and Synthetic Efficiency

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and a specific property, such as biological activity or chemical reactivity. academicjournals.orgnih.gov For a class of compounds like substituted 1,4-diazepane-2,5-diones, a QSAR model could be developed to predict synthetic efficiency (e.g., reaction yield) or chemical reactivity based on structural descriptors.

The process involves:

Synthesizing a library of this compound analogues with varied substituents.

Calculating a range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Using statistical methods to build a regression model that links the descriptors to the observed property (e.g., yield of the cyclization reaction).

Such a model could identify key structural features that enhance synthetic yield, guiding the design of more efficient synthetic routes for novel derivatives.

Table 4: Representative Molecular Descriptors for a QSAR Study of Diazepane-2,5-dione Derivatives

| Descriptor | Description | Potential Influence |

|---|---|---|

| LogP | Octanol-water partition coefficient | Solvation effects, reaction medium compatibility |

| Molecular Weight (MW) | Mass of the molecule | Steric hindrance, diffusion rates |

| Dipole Moment | Measure of molecular polarity | Reactivity, intermolecular interactions |

| HOMO Energy | Highest Occupied Molecular Orbital energy | Nucleophilicity, electron-donating ability |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | Electrophilicity, electron-accepting ability |

| Steric Parameters (e.g., MR) | Molar Refractivity | Steric effects on the reaction center |

Note: This table lists common descriptors used in QSAR modeling to correlate structure with reactivity or efficiency.

Structural Modifications and Analogues of 1 Ethyl 3 Methyl 1,4 Diazepane 2,5 Dione

Synthesis and Characterization of N-Substituted Diazepane-2,5-diones

Substitution at the nitrogen atoms of the diazepane-2,5-dione ring is a primary strategy for creating structural diversity. Various synthetic methodologies have been developed to introduce substituents at the N-1 and N-4 positions, enabling the fine-tuning of the molecule's properties.

A common approach involves the use of solid-phase synthesis, which facilitates the creation of libraries of related compounds. For instance, N-alkylation has been successfully performed on resin-bound diazepinones using a range of alkyl halides, leading to diversified heterocycles. nih.gov In one method, after the formation of the core diazepinone ring on a solid support, N-alkylation can be carried out to introduce substituents. nih.gov A similar strategy has been employed for the liquid-phase combinatorial synthesis of N(4)-substituted 1,4-benzodiazepine-2,5-diones, where poly(ethylene glycol) was used as a soluble polymer support, demonstrating the versatility of N-substitution methodologies. researchgate.net

The synthesis of these N-substituted compounds typically involves the initial preparation of a linear precursor, often derived from amino acids, followed by a cyclization step. For example, N-tosyl-disubstituted 2-aminobenzylamines have been used as precursors to generate substituted 1,4-benzodiazepines. mdpi.com The characterization of the resulting N-substituted diazepanediones relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structures and verifying the successful introduction of the desired N-substituents. nih.gov Two-dimensional NMR techniques are often used to investigate the conformation of the seven-membered rings, which can be influenced by the nature of the N-substituents. researchgate.net

Table 1: Examples of N-Substitution Strategies for Diazepane-2,5-dione Analogues

| Method | Scaffold | Reagents/Conditions | Purpose |

|---|---|---|---|

| Solid-Phase N-Alkylation | 1,4-Diazepin-2-one | Alkyl halides | Diversification |

| Liquid-Phase Synthesis | 1,4-Benzodiazepine-2,5-dione | Poly(ethylene glycol) support | Combinatorial library synthesis |

Exploration of Substituents at the C-3 Position and Other Ring Positions

Introducing substituents at the carbon atoms of the 1,4-diazepane-2,5-dione (B14664083) ring, particularly at the C-3 position, is a key strategy for generating molecular diversity and exploring structure-activity relationships. The use of amino acid precursors provides a convenient and stereocontrolled method for incorporating a wide variety of side chains at this position.

A facile and convenient methodology for synthesizing 1,4-benzodiazepine-2,5-diones with diverse substituents at the C-3 position utilizes different pre-defined amino acids as starting materials. rsc.orgresearchgate.net This approach allows the inherent diversity of natural and unnatural amino acid side chains to be directly translated into the final heterocyclic product. The resulting benzodiazepines have shown promising biological activity, highlighting the importance of the C-3 substituent for functionality. rsc.orgresearchgate.net

Solid-phase synthesis has also been employed to create libraries of substituted 1,4-diazepin-2-ones. By using α- and β-amino acids as building blocks, researchers have accomplished the synthesis of 1,3,5-tri-substituted and 1,3,4,5-tetra-substituted 1,4-diazepin-2-ones. nih.gov This strategy involves attaching an amino acid to a resin, followed by a series of reactions including acylation and intramolecular cyclization to form the substituted diazepinone ring. nih.gov

Furthermore, the formation of the 1,4-diazepine-2,5-dione ring can occur as a side reaction during the solid-phase synthesis of peptides containing aspartic acid. The structure of the resulting diazepinedione-peptide is influenced by the nature of the amino acids adjacent to the aspartic acid residue, which dictates the substitution pattern on the heterocyclic ring. nih.gov While often an undesirable side reaction in peptide synthesis, this phenomenon provides a potential route for the synthesis of complex diazepine (B8756704) derivatives with peptide-like features. nih.gov

Table 2: Influence of Amino Acid Precursors on C-3 Substitution

| Precursor | Resulting Scaffold | Key Feature |

|---|---|---|

| Various α-Amino Acids | C-3 substituted 1,4-Benzodiazepine-2,5-dione | Direct incorporation of diverse side chains. rsc.org |

| α- and β-Amino Acids | Substituted 1,4-Diazepin-2-ones | Creation of tri- and tetra-substituted rings. nih.gov |

Heterocyclic Ring Fusions and Polycyclic Systems Incorporating the Diazepane-2,5-dione Motif

Fusing the 1,4-diazepane-2,5-dione core with other heterocyclic or carbocyclic rings creates rigid, polycyclic systems with unique three-dimensional shapes. These complex molecules are of significant interest in drug discovery as they can present functional groups in well-defined spatial orientations, potentially leading to enhanced biological activity and selectivity.

A solid-phase synthesis procedure has been developed for the parallel preparation of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones. researchgate.netacs.org This methodology uses α- and alicyclic β-amino acid building blocks to construct the seven-membered heterocyclic core, which is fused to a cycloalkane ring. researchgate.net This approach demonstrates an effective way to systematically build complex, fused structures.

Another strategy involves the synthesis of pyrazole-fused systems. For example, tetrahydro-4H-pyrazolo[1,5-a] researchgate.netrsc.orgdiazepin-4-ones have been synthesized through a straightforward two-step process. nih.gov The synthesis begins with the N-alkylation of a pyrazole (B372694) derivative with an epoxide-containing side chain, followed by an amine-induced oxirane ring-opening and direct cyclization to yield the target fused pyrazole-diazepinone system. nih.gov The structures of these fused compounds were confirmed by comprehensive NMR spectroscopy and HRMS analysis. nih.gov

Benzodiazepines often serve as valuable intermediates for the synthesis of other fused ring compounds, such as triazolo-, oxadiazolo-, oxazino-, and furanobenzodiazepines. nih.gov These examples underscore the chemical versatility of the diazepine core in constructing more elaborate polycyclic architectures.

Table 3: Examples of Fused Diazepane-2,5-dione Systems

| Fused Ring System | Synthetic Strategy | Precursors |

|---|---|---|

| 6,7-Cycloalkane-fused | Solid-phase cyclization/release | α- and alicyclic β-amino acids |

| Pyrazole-fused | N-alkylation and intramolecular cyclization | Ethyl 1H-pyrazole-carboxylates, amines |

Comparative Studies of Different Diazepane Isomers and Ring Sizes

Understanding the influence of isomeric structure and ring size on the properties of diazepane-diones is crucial for rational drug design. Comparative studies of different isomers (e.g., 1,4-diazepane vs. 1,5-benzodiazepine) and related ring systems (e.g., seven-membered diazepanes vs. eight-membered rings or other heterocyclic cores) provide valuable insights into synthetic feasibility and conformational behavior.

Efficient synthetic procedures have been developed that allow for the creation of both 1,4-diazepine and 1,5-benzodiazepine derivatives, facilitating a direct comparison of their synthesis and properties. nih.gov One study utilized Keggin-type heteropolyacids as catalysts to produce these compounds in high yields with short reaction times, demonstrating that similar catalytic systems can be effective for different diazepine isomers. nih.gov

The synthesis of related medium-sized rings, such as 1,4-oxazepane-2,5-diones, highlights the challenges associated with the cyclization of flexible linear precursors. researchgate.net The preference of amide bonds for a trans-conformation can hinder the ring-closure reaction for seven-membered rings. Studies on these oxazepane analogues revealed that N-protection of the precursor was necessary to facilitate the cyclization, providing valuable information that can be applied to the synthesis of diazepanediones. researchgate.net

Moreover, the conformational equilibrium of the seven-membered ring in 1,4-benzodiazepine-2,5-diones has been investigated. These rings are not planar and can exist in different conformations, which is a key aspect of their chemical behavior. researchgate.net The study of these conformations, often through NMR and X-ray crystallography, is essential for understanding how these molecules interact with biological targets. researchgate.net Comparing the activity of 1,4-benzodiazepine-2,5-diones with their open-chain precursors has revealed that the cyclic diazepine framework is often vital for their biological activity. rsc.org

Table 4: Comparative Aspects of Diazepane Analogues

| Comparison | System 1 | System 2 | Key Finding |

|---|---|---|---|

| Isomer Synthesis | 1,4-Diazepines | 1,5-Benzodiazepines | Similar efficient catalytic methods can be applied to both isomers. nih.gov |

| Ring Heteroatom | 1,4-Diazepane-2,5-dione | 1,4-Oxazepane-2,5-dione | N-protection can be crucial for cyclization of medium-sized rings. researchgate.net |

Applications of 1 Ethyl 3 Methyl 1,4 Diazepane 2,5 Dione and Its Derivatives in Organic Synthesis

Role as Versatile Scaffolds in Target-Oriented Synthesis

The 1,4-diazepane-2,5-dione (B14664083) scaffold, as exemplified by 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione, serves as a rigid and tunable platform for the synthesis of complex target molecules. The dione (B5365651) functionality and the substituted nitrogen and carbon atoms offer multiple points for diversification, allowing for the precise spatial arrangement of various functional groups. This "scaffold-based" approach is a powerful strategy in medicinal chemistry for the development of new therapeutic agents.

The versatility of the diazepanedione core arises from the ability to introduce a wide range of substituents at several positions around the ring. For instance, the ethyl group at the N-1 position and the methyl group at the C-3 position of the target molecule can be readily varied using different synthetic precursors. This allows for the fine-tuning of the steric and electronic properties of the final compounds, which is crucial for optimizing their interaction with biological targets.

Research on related 1,4-benzodiazepine-2,5-diones has demonstrated their utility as mimics of peptide secondary structures, such as β-turns. This mimicry is achieved by appending appropriate side chains to the diazepine (B8756704) core, which then project in a similar spatial orientation to the amino acid residues in a natural peptide turn. This strategy has been employed to develop ligands for a variety of receptors, including the melanocortin receptors, which are involved in appetite control. researchgate.net

The synthesis of libraries of these scaffolds, often through solid-phase methodologies, allows for the rapid generation of a multitude of analogs for biological screening. This high-throughput approach accelerates the identification of lead compounds with desired activities.

Building Blocks for the Construction of Complex Heterocyclic Systems

Beyond its direct use as a scaffold, the this compound core can serve as a key intermediate for the synthesis of more elaborate, fused heterocyclic systems. The inherent reactivity of the dione and the potential for functionalization at the nitrogen and carbon atoms provide synthetic handles for subsequent ring-forming reactions.

For example, the diazepanedione ring can be fused with other heterocyclic systems to create novel polycyclic architectures with unique three-dimensional shapes. Such fused systems are of great interest in drug discovery as they can access new regions of chemical space and potentially interact with novel biological targets.

A general strategy involves the initial synthesis of a functionalized diazepanedione, followed by intramolecular cyclization reactions to form the fused ring system. For instance, a substituent introduced at the C-3 position could contain a reactive group that can subsequently react with the N-4 nitrogen or another part of the molecule to form a new ring.

Studies on related diazepine systems have shown the feasibility of fusing them with pyrazole (B372694), indole, and benzimidazole rings. nih.govresearchgate.net These fused derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. nih.govresearchgate.net The synthesis of these complex systems often relies on a multi-step approach where the diazepanedione is a crucial building block.

The following table provides examples of how diazepine derivatives can be used to construct more complex heterocyclic systems:

| Starting Diazepine Derivative | Reagents and Conditions | Resulting Fused Heterocycle | Reference |

| Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate | Amines, leading to ring-opening and cyclization | Tetrahydro-4H-pyrazolo[1,5-a] nih.govrsc.orgdiazepin-4-one | nih.gov |

| 2-aminobenzophenones, amino acids, alkylating agents | Solid-phase synthesis | Fused 1,4-benzodiazepine (B1214927) derivatives | mdpi.com |

Methodologies for Library Synthesis and Combinatorial Chemistry based on the Diazepane Core

The 1,4-diazepane-2,5-dione scaffold is particularly well-suited for the techniques of combinatorial chemistry and library synthesis. The ability to systematically vary substituents at multiple positions on the diazepine core allows for the generation of large and diverse collections of related compounds. These libraries are invaluable tools in the search for new drug candidates and for probing structure-activity relationships.

Solid-Phase Synthesis:

A powerful technique for constructing diazepanedione libraries is solid-phase synthesis. In this approach, one of the starting materials is attached to a solid support (a resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, and allows for the automation of the synthesis.

A general solid-phase strategy for the synthesis of 1,4-diazepane-2,5-diones involves the attachment of an amino acid to the resin, followed by acylation with a substituted amino acid and subsequent cyclization and cleavage from the resin. The diversity of the library is generated by using a variety of amino acids and other building blocks in the synthesis. This approach has been successfully applied to the synthesis of libraries of 1,4-benzodiazepine-2,5-diones. documentsdelivered.comacs.org

Multicomponent Reactions (MCRs):

Multicomponent reactions, such as the Ugi four-component condensation (U-4CC), are highly efficient methods for generating molecular diversity and are well-suited for the synthesis of diazepanedione libraries. rsc.orgnih.gov The Ugi reaction brings together four different starting materials in a single step to produce a complex product.

In the context of 1,4-diazepane-2,5-dione synthesis, an Ugi reaction can be used to assemble a linear precursor, which can then undergo a subsequent cyclization step to form the seven-membered ring. researchgate.netnih.govacs.org The use of a convertible isocyanide in the Ugi reaction is a particularly elegant strategy, as it introduces a functional group that facilitates the final ring closure. nih.gov

The following table summarizes different approaches for the library synthesis of diazepanedione derivatives:

| Synthetic Approach | Key Features | Example Application | Reference |

| Solid-Phase Synthesis | Simplified purification, potential for automation, allows for "mix-and-split" strategies to generate large libraries. | Synthesis of a library of 1,4-benzodiazepine-2,5-dione mixtures. | documentsdelivered.comacs.org |

| Ugi Four-Component Condensation | High efficiency, convergence, and atom economy. Generates complex molecules in a single step. | Two-step synthesis of diverse 1,4-benzodiazepine-2,5-diones. | nih.gov |

The combination of the robust 1,4-diazepane-2,5-dione scaffold with modern synthetic techniques like solid-phase synthesis and multicomponent reactions provides a powerful platform for the exploration of chemical space and the discovery of new molecules with valuable biological properties.

Future Directions and Emerging Research Avenues in 1 Ethyl 3 Methyl 1,4 Diazepane 2,5 Dione Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 1,4-diazepane-2,5-diones is a key area of future research. Current synthetic strategies often involve multi-step procedures with harsh reaction conditions. Future efforts will likely focus on the principles of green chemistry to create more sustainable pathways.

Promising research avenues include the advancement of solid-phase synthesis , which has been successfully employed for the preparation of 1,4-benzodiazepine-2,5-diones and can be adapted for their saturated counterparts. nih.govrsc.orgmdpi.com This technique allows for the efficient construction of libraries of compounds for screening purposes.

The use of heterogeneous catalysts , such as graphite (B72142) oxide, presents a green alternative for facilitating the synthesis of diazepine (B8756704) derivatives. nih.gov Furthermore, multi-component reactions (MCRs) offer a streamlined approach to constructing the diazepane core in a single step from simple starting materials, significantly improving atom economy and reducing waste. rsc.orgbeilstein-journals.orgimist.ma Another sustainable approach is the use of ruthenium-catalyzed hydrogen borrowing catalysis , which enables the environmentally friendly synthesis of diazepanes from diols and diamines with high yields and minimal byproducts. mdpi.com

Future research could also explore biocatalytic methods , utilizing enzymes to construct the chiral diazepane core with high enantioselectivity, a crucial aspect for pharmaceutical applications. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Solid-Phase Synthesis | Stepwise construction of the molecule on a solid support. | Facilitates purification, automation, and library synthesis. | Development of novel linkers and cleavage strategies. |

| Green Catalysis | Utilization of environmentally friendly catalysts (e.g., graphite oxide, ruthenium complexes). | Reduced environmental impact, catalyst recyclability. | Discovery of new, highly efficient, and selective catalysts. |

| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more starting materials. | High atom economy, reduced reaction time and waste. | Design of novel MCRs for diverse diazepanedione scaffolds. |

| Biocatalysis | Use of enzymes to catalyze specific reactions. | High stereoselectivity, mild reaction conditions. | Identification and engineering of enzymes for diazepanedione synthesis. |

Advanced Computational Modeling for Predictive Chemical Properties

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of novel 1,4-diazepane-2,5-diones with desired properties. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the structure, reactivity, and biological activity of these molecules.

DFT calculations can be employed to investigate reaction mechanisms, predict the stability of different conformations, and understand the electronic properties of the diazepanedione ring. researchgate.net For instance, computational studies on related 1,4-benzodiazepine-2,5-diones have successfully elucidated their conformational preferences and the mechanisms of their rearrangement reactions. nih.gov

Molecular dynamics simulations can be used to model the interaction of 1,4-diazepane-2,5-dione (B14664083) derivatives with biological targets, such as proteins and enzymes. mdpi.com This can aid in the rational design of new drug candidates by predicting binding affinities and understanding the key interactions at the molecular level. Docking studies have already been utilized to understand the mechanism of action of 1,4-benzodiazepine-2,5-diones as potential therapeutic agents. rsc.org

| Computational Method | Application in 1,4-Diazepane-2,5-dione Chemistry | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies of synthesis and reactivity, conformational analysis. | Reaction energy barriers, transition state geometries, conformational energies, electronic properties. |

| Molecular Dynamics (MD) Simulations | Studying the interaction with biological macromolecules. | Binding free energies, protein-ligand interaction patterns, dynamic behavior of the complex. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict biological activity based on chemical structure. | Predictive models for bioactivity, guiding the design of new compounds. |

Exploration of Underexplored Reactivity Profiles and Transformations

The 1,4-diazepane-2,5-dione scaffold offers multiple sites for chemical modification, yet its full reactivity profile remains largely unexplored. Future research should focus on developing novel transformations to diversify the structure and properties of these compounds.

Key areas for exploration include ring expansion and contraction reactions , which could lead to the formation of novel heterocyclic systems. researchgate.netwikipedia.org For example, base-promoted ring expansion of 3-aminoquinoline-2,4-diones has been shown to yield 1,4-benzodiazepine-2,5-diones. researchgate.net Conversely, ring contraction of N-Boc activated 1,4-benzodiazepine-2,5-diones can furnish quinoline-2,4-diones. researchgate.net

The selective functionalization of the diazepane ring at various positions is another important research direction. This could involve the development of methods for C-H activation to introduce new substituents, as has been demonstrated for the regioselective halogenation of 1,4-benzodiazepinones. nih.gov Furthermore, transformations of the amide functionalities within the ring could provide access to a wider range of derivatives with diverse chemical and biological properties.

| Transformation | Description | Potential Outcome |

|---|---|---|

| Ring Expansion/Contraction | Altering the size of the heterocyclic ring. | Access to novel and diverse heterocyclic scaffolds. |

| C-H Activation/Functionalization | Direct introduction of functional groups at C-H bonds. | Efficient and atom-economical diversification of the core structure. |

| Amide Bond Modification | Chemical transformation of the N-C=O bonds. | Generation of derivatives with altered electronic and steric properties. |

| Stereoselective Alkylation | Introduction of substituents at the chiral centers with control of stereochemistry. | Synthesis of enantiomerically pure compounds for biological evaluation. |

Integration of 1,4-Diazepane-2,5-dione Chemistry with Novel Synthetic Methodologies

The integration of 1,4-diazepane-2,5-dione chemistry with modern synthetic technologies can lead to more efficient, scalable, and sustainable processes. Flow chemistry , for instance, offers advantages such as improved reaction control, enhanced safety, and ease of scalability. A continuous-flow protocol has been successfully developed for the synthesis of 1,4-benzodiazepin-5-ones, demonstrating the potential of this technology for the production of related diazepane derivatives. rsc.org

Biocatalysis can be further integrated not only for the synthesis of the core structure but also for the selective modification of pre-existing 1,4-diazepane-2,5-diones. mdpi.com Enzymatic reactions could enable transformations that are difficult to achieve with traditional chemical methods, such as regioselective hydroxylation or glycosylation.

Photoredox catalysis is another emerging area that could be applied to the chemistry of 1,4-diazepane-2,5-diones. beilstein-journals.orgmdpi.comrsc.org This methodology utilizes visible light to initiate a wide range of chemical transformations under mild conditions, opening up new avenues for the functionalization of the diazepane scaffold.

| Methodology | Potential Application to 1,4-Diazepane-2,5-dione Chemistry | Key Advantages |

|---|---|---|

| Flow Chemistry | Automated and scalable synthesis of 1,4-diazepane-2,5-diones and their derivatives. | Improved reaction control, enhanced safety, ease of scale-up. |

| Biocatalysis | Enantioselective synthesis and selective functionalization of the diazepanedione ring. | High selectivity, mild reaction conditions, environmentally friendly. |

| Photoredox Catalysis | Novel C-C and C-X bond formations for the diversification of the scaffold. | Mild reaction conditions, use of visible light as a sustainable energy source. |

| Automated Synthesis and High-Throughput Screening | Rapid synthesis and evaluation of large libraries of 1,4-diazepane-2,5-dione derivatives. | Accelerated discovery of compounds with desired properties. |

常见问题

Basic: What are the established synthetic routes for 1-ethyl-3-methyl-1,4-diazepane-2,5-dione?

The synthesis typically involves cyclization of linear precursors, such as amino acid derivatives or amides, under controlled conditions. For example, a modified procedure from related diazepane derivatives (e.g., 3,4-dimethyl analogs) uses:

- Amide cyclization : Reacting a substituted β-amino amide with a coupling agent (e.g., EDCI) in anhydrous DMF, followed by acid-catalyzed ring closure .

- Purification : Flash column chromatography (petroleum ether/EtOAc gradients) is critical to isolate the product and remove unreacted precursors .

Key parameters include temperature control (0–25°C) and inert atmosphere to prevent side reactions.

Advanced: How can factorial design optimize the reaction yield of this compound?

A 2<sup>k</sup> factorial design can systematically assess variables like:

- Factors : Catalyst concentration, reaction time, solvent polarity.

- Responses : Yield, purity, byproduct formation.

For instance, a study on similar diazepanes found that increasing solvent polarity (DMF vs. THF) improved cyclization efficiency by 18%, while excess catalyst led to dimerization . Post-hoc ANOVA helps identify statistically significant factors, enabling targeted optimization.

Basic: What spectroscopic methods validate the structure of this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the ethyl group (δ ~0.6–1.6 ppm, triplet for CH3), methyl substituents (δ ~1.2–1.7 ppm), and carbonyl resonances (δ ~168–173 ppm) .

- HRMS : Confirm molecular ion ([M+H]<sup>+</sup> at m/z 247.1441 for C12H14N2O2) and rule out impurities .

- IR : Stretching bands for amide carbonyls (~1670 cm<sup>−1</sup>) and C-N bonds (~1260 cm<sup>−1</sup>) .

Advanced: How do substituents (ethyl vs. methyl) on the diazepane ring influence biological activity?

Comparative studies on benzodiazepine analogs show:

- Ethyl groups : Enhance lipophilicity (logP +0.3), improving blood-brain barrier penetration .

- Methyl groups : Reduce steric hindrance, favoring receptor binding (e.g., GABAA affinity increases by 2-fold in 3-methyl analogs) .

Structure-activity relationship (SAR) models should integrate molecular dynamics simulations to predict conformational effects on target binding .

Basic: What are the recommended storage conditions for this compound?

- Temperature : –20°C in airtight, amber vials to prevent photodegradation.

- Solvent : Store in anhydrous DMSO or EtOAc to avoid hydrolysis of the lactam ring .

- Stability : Monitor via periodic HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced: How to resolve contradictory data in biological assays (e.g., inconsistent IC50 values)?

- Step 1 : Verify compound purity (>95% by HPLC) and confirm stereochemistry (via chiral HPLC or X-ray crystallography) .

- Step 2 : Standardize assay conditions (e.g., cell line passage number, serum batch) to minimize variability.

- Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate results .

Basic: What in vitro models are suitable for preliminary toxicity screening?

- HepG2 cells : Assess hepatic metabolism and cytotoxicity (MTT assay).

- hERG inhibition assay : Screen for cardiac risk using patch-clamp electrophysiology .

- Ames test : Evaluate mutagenicity with Salmonella strains TA98/TA100 .

Advanced: How to design derivatives for enhanced metabolic stability?

- Strategies :

- Validation : Use liver microsomes (human/rat) to measure half-life improvements.

Basic: What computational tools predict the compound’s pharmacokinetics?

- QSAR models : Utilize descriptors like topological polar surface area (TPSA) and logD .

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., serotonin receptors) .

- ADMET Prediction : SwissADME or pkCSM for absorption/distribution parameters.

Advanced: How to troubleshoot low yields in large-scale synthesis?

- Issue : Poor mixing in batch reactors → Use flow chemistry for precise residence time control .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of coupling agent) and employ scavengers (e.g., polymer-bound trisamine) .

- Crystallization : Seed with pure product and slow cooling (1°C/min) to enhance crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。